molecular formula C28H36N2O17 B1429326 4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside CAS No. 57467-12-6

4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside

Cat. No. B1429326
CAS RN: 57467-12-6
M. Wt: 672.6 g/mol
InChI Key: NULURJYXRHZLHJ-LWAHQVHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside is a highly specialized biomedicine . It holds immense significance in the realm of diagnostic tests and drug discovery . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of this compound is C28H36N2O17. It has a molecular weight of 672.6 g/mol. The IUPAC name is (2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate .

Scientific Research Applications

Synthesis and Applications in Drug Development

  • The compound has been utilized in the synthesis of a series of related compounds, demonstrating high activity against Plasmodium berghei infections in mice. These compounds have shown excellent activity against resistant strains of parasites, activity in primate models, and pharmacokinetic properties, encouraging clinical trials in humans (Werbel et al., 1986).

Neuroprotective Properties

  • Analogs of this compound, specifically 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranosides, have been studied for their neuroprotective properties. These studies have demonstrated significant neuroprotection and neurological functional recovery, suggesting potential clinical application prospects for the treatment of ischemic stroke (Yu et al., 2018) (Yu et al., 2018).

Applications in Vascular Studies

  • The compound has also been utilized in the examination of derivatives of S-nitroso-1-thiosugars as vasodilators. Specifically, its derivatives have been effective in human cutaneous vascular smooth muscle relaxation when delivered transdermally, indicating its potential in vascular studies (Butler et al., 1997).

Antibody Specificity Research

  • In immunological studies, the compound's derivatives have been used to characterize the fine specificities of mouse antihapten antibodies, recognizing patterns of fine specificity among different strains (Imanishi & Mäukelä, 1973).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O17/c1-12(32)29-21-24(22(37)19(10-31)45-27(21)44-18-8-6-17(7-9-18)30(38)39)47-28-26(43-16(5)36)25(42-15(4)35)23(41-14(3)34)20(46-28)11-40-13(2)33/h6-9,19-28,31,37H,10-11H2,1-5H3,(H,29,32)/t19-,20-,21-,22+,23+,24-,25+,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULURJYXRHZLHJ-LWAHQVHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
Reactant of Route 4
4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
Reactant of Route 5
4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
Reactant of Route 6
4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside

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